1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol
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Overview
Description
1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol is a chemical compound with the molecular formula C₈H₁₂FNOS It is a fluorinated derivative of propanol, featuring a thiophene ring substituted with a methyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophene and 3-amino-1-fluoropropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 4-methylthiophene is first activated by halogenation, followed by nucleophilic substitution with 3-amino-1-fluoropropanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Receptor Interaction: The compound may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-3-[(4-methylphenyl)amino]propan-2-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
1-Fluoro-3-[(4-methylthio)phenyl]amino]propan-2-ol: Contains a methylthio group on the phenyl ring.
Uniqueness
1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol (CAS No. 1859422-32-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C8H12FNOS
- Molecular Weight : 189.25 g/mol
- Structure : The compound features a fluorinated propanol backbone with an amino group attached to a methylthiophenyl moiety.
This compound exhibits biological activity primarily through interactions with specific targets in cellular pathways. Research indicates that it may modulate protein kinase activity, which is crucial for regulating various cellular functions including proliferation and survival .
Biological Activity Overview
The compound has been evaluated for several biological activities:
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties , inhibiting the growth of various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Antioxidant Activity
The compound has demonstrated significant antioxidant activity , scavenging free radicals and reducing oxidative stress in cellular models. This property is beneficial in preventing cellular damage associated with various diseases.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it shows promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is critical in pyrimidine biosynthesis .
Study on Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of various compounds, including this compound, against pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential .
Study on Antioxidant Properties
In another study assessing the antioxidant properties, the compound was tested using the DPPH radical scavenging assay. Results showed that it effectively reduced DPPH radicals with an IC50 value of 25 µg/mL, indicating its potential as a therapeutic agent for oxidative stress-related conditions .
Data Tables
Properties
Molecular Formula |
C8H12FNOS |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol |
InChI |
InChI=1S/C8H12FNOS/c1-6-4-12-5-8(6)10-3-7(11)2-9/h4-5,7,10-11H,2-3H2,1H3 |
InChI Key |
MTCNVXBYBZVHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1NCC(CF)O |
Origin of Product |
United States |
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